2-苯基氨基丙二酸二乙酯

描述

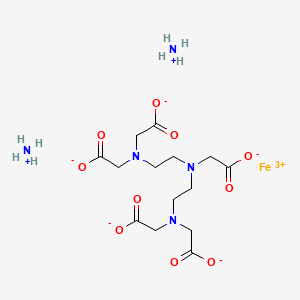

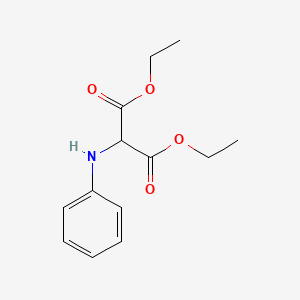

2-Phenylamino-malonic acid diethyl ester is a chemical compound with the linear formula C14H17NO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2-Phenylamino-malonic acid diethyl ester can be achieved through the Malonic Ester Synthesis . In this process, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester. Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .Chemical Reactions Analysis

The Malonic Ester Synthesis is a key reaction involving 2-Phenylamino-malonic acid diethyl ester . This process involves deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylamino-malonic acid diethyl ester include a molecular weight of 263.29 . It has a melting point of 94-95 °C, a predicted boiling point of 334.2±42.0 °C, and a predicted density of 1.171±0.06 g/cm3 . The compound is a solid at room temperature and has an orange color .科学研究应用

配位化学和晶体结构分析

- 一项关于 2-[(苯基)-(3,5-二甲基-吡唑-1-基)-甲基]-丙二酸二乙酯结构的研究揭示了其在配位化学中的潜力。该化合物的分子构象表现出可与金属原子配位的口袋,促进了金属配合物的合成。晶体结构由分子间的 C–H⋯O 和 C–H⋯N 氢键稳定,突出了其在设计配位化合物中的效用 (Meskini 等人,2010)。

有机合成和化学性质

- 对硅氧基苯并环辛烯的合成和理论研究利用了丙二酸二乙酯的衍生物。这些研究提供了对该化合物的光谱和结构特征的见解,表明了它在促进复杂有机合成过程中的作用 (Fakhri 和 Yousefi,2000)。

固相合成应用

- 该化合物已在苯并噻唑和噻吩衍生物的固相合成中发挥了重要作用。这种方法利用树脂结合的环状丙二酸酯来合成高纯度的化合物并获得良好的收率,展示了丙二酸衍生物在固相有机合成中的多功能性 (Huang 和 Tang,2003)。

催化和反应机理

- 一种涉及钨氧化物纳米粒子作为丙二酸酯通过臭氧化合成的催化剂的新方法突出了该化合物在绿色化学和催化中的重要性。这种方法具有操作简单、产率高、反应时间短等优点,展示了可扩展且环保的化学过程的潜力 (Wasmi 等人,2014)。

材料科学和聚合物化学

- 在材料科学中,该化合物促进了新型聚噻吩衍生物的开发。对聚(2-噻吩-3-基-丙二酸)的研究,其中丙二酸作为取代基,揭示了其在制造具有电渗析、废水处理或离子选择性膜潜在用途的半导体材料中的应用 (Bertran 等人,2010)。

作用机制

Target of Action

It is known that malonic esters, such as this compound, are often used in organic synthesis, particularly in reactions that convert alkyl halides to carboxylic acids .

Mode of Action

The compound, being a malonic ester, can undergo a reaction known as the Malonic Ester Synthesis . In this process, the carbons alpha to the carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, yielding an alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, resulting in an acetic acid substituted by the appropriate R group .

Biochemical Pathways

The malonic ester synthesis, which this compound can undergo, is a key reaction in organic chemistry and biochemistry, contributing to the formation of carboxylic acids .

Result of Action

The result of the action of 2-Phenylamino-malonic acid diethyl ester is the production of a substituted acetic acid through the Malonic Ester Synthesis . This reaction is significant in organic synthesis, contributing to the formation of various carboxylic acids .

Action Environment

The action of 2-Phenylamino-malonic acid diethyl ester, like many chemical reactions, can be influenced by various environmental factors. It is known, though, that the Malonic Ester Synthesis requires a strong base and can involve heating , suggesting that factors such as pH and temperature could potentially influence the reaction.

属性

IUPAC Name |

diethyl 2-anilinopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYBBPBTGHLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306079 | |

| Record name | Diethyl anilinopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6414-58-0 | |

| Record name | 6414-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl anilinopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylamino-malonic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)